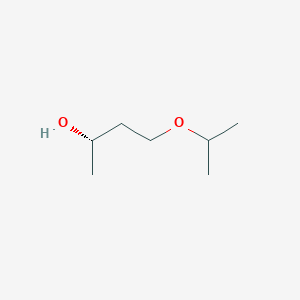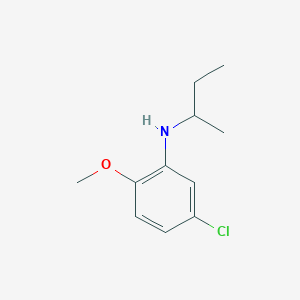
N-(butan-2-yl)-5-chloro-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-5-chloro-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom, a chlorine atom at the 5th position, and a methoxy group at the 2nd position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-5-chloro-2-methoxyaniline can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-methoxyaniline with butan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-5-chloro-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles like hydroxide, alkoxide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(butan-2-yl)-5-chloro-2-methoxyaniline has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-5-chloro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-5-chloro-2-methoxyaniline: shares structural similarities with other aniline derivatives such as N-(butan-2-yl)-5-chloro-2-methylaniline and N-(butan-2-yl)-5-chloro-2-ethoxyaniline.
N-(butan-2-yl)-5-chloro-2-methylaniline: Differing by the presence of a methyl group instead of a methoxy group.
N-(butan-2-yl)-5-chloro-2-ethoxyaniline: Differing by the presence of an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group at the 2nd position in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
N-butan-2-yl-5-chloro-2-methoxyaniline |
InChI |
InChI=1S/C11H16ClNO/c1-4-8(2)13-10-7-9(12)5-6-11(10)14-3/h5-8,13H,4H2,1-3H3 |
InChI Key |
IORVPOUVWPSHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




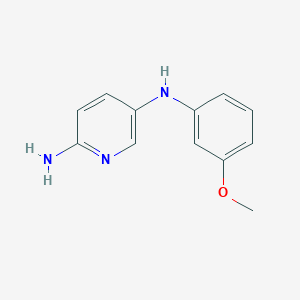
![[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine](/img/structure/B13248670.png)
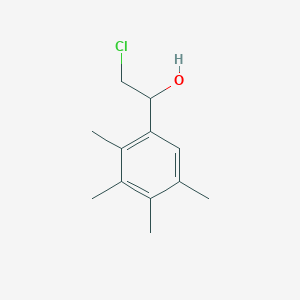

![2-[(Cyclopentylamino)methyl]benzonitrile](/img/structure/B13248684.png)
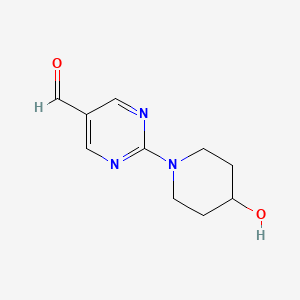
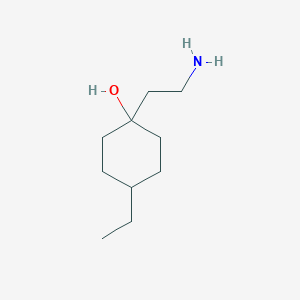
![2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248702.png)
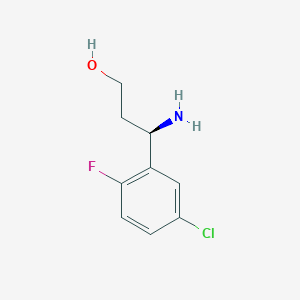
![1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13248709.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13248716.png)
